3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine
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Overview
Description
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine is a complex organic compound with a molecular formula of C16H16F3N3O3S This compound is notable for its unique structure, which includes a morpholine ring, a sulfonyl group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chloride (RSO2Cl) in the presence of a base such as triethylamine.
Morpholine Ring Formation: The morpholine ring can be formed by reacting the intermediate with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine: Similar structure with slight variations in the position of functional groups.
3-morpholin-4-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]pyridin-2-amine: Similar structure with the trifluoromethyl group in a different position.
Uniqueness
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-1-4-13(11-12)21-15-14(5-2-6-20-15)26(23,24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNXOGTISSBKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361043 |
Source
|
Record name | 3-(Morpholine-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-96-6 |
Source
|
Record name | 3-(Morpholine-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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